N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide
Description
N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a propanamide derivative featuring a phenylsulfanyl ethyl group attached to the amide nitrogen and a 4-(1H-tetrazol-1-yl)phenyl substituent on the propanamide chain. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a key pharmacophore known for its bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry . The phenylsulfanyl moiety may influence lipophilicity and membrane permeability, while the propanamide backbone provides structural flexibility for receptor interactions.
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2-phenylsulfanylethyl)-3-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H19N5OS/c24-18(19-12-13-25-17-4-2-1-3-5-17)11-8-15-6-9-16(10-7-15)23-14-20-21-22-23/h1-7,9-10,14H,8,11-13H2,(H,19,24) |
InChI Key |
NBFDGLYHJLFJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CCC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Phenylsulfanyl Group: This can be achieved by reacting a phenylthiol with an appropriate alkyl halide under basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via the of an azide with a nitrile.
Coupling Reactions: The final step involves coupling the phenylsulfanyl and tetrazole intermediates with a propanamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various types of chemical reactions:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: The tetrazole ring’s ability to form stable complexes with metals makes this compound useful in the development of new materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: The tetrazole ring can mimic carboxylic acids, allowing the compound to participate in receptor-ligand interactions, potentially affecting signaling pathways.
Comparison with Similar Compounds
Heterocyclic Core Modifications
The tetrazole ring in the target compound distinguishes it from analogs with triazole, oxadiazole, or other heterocycles.
Key Observations :
Substituent Effects
The phenylsulfanyl group in the target compound contrasts with thiophene, naphthalene, or methoxyphenyl substituents in analogs.
Pharmacokinetic and Toxicity Profiles
- Tetrazole Stability : The target compound’s tetrazole ring resists oxidative metabolism, reducing first-pass effects compared to triazole or oxadiazole analogs .
- Sulfanyl Group : While enhancing lipophilicity, this group may increase hepatotoxicity risk via sulfoxide metabolite formation, necessitating toxicity screening .
- Impurity Profiles : Unspecified impurities in analogs (e.g., ’s fluoronaphthalene) highlight the need for rigorous HPLC or LC-MS monitoring during synthesis .
Biological Activity
N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrazole ring , which is known for its stability and diverse biological activities, and a phenylsulfanyl group that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4S |
| Molecular Weight | 318.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring through cycloaddition reactions. The phenylsulfanyl group is introduced via nucleophilic substitution methods. Detailed synthetic routes are crucial for optimizing yield and purity.
Antimicrobial Properties
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains. The presence of the phenylsulfanyl group may further enhance this activity due to its electron-donating properties, which can improve binding affinity to microbial targets.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.
Case Study:
A study conducted on various derivatives of tetrazole compounds showed that those with a phenyl substituent exhibited enhanced cytotoxicity against human cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of specific kinases involved in cancer progression.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition: The tetrazole moiety may act as a competitive inhibitor for enzymes critical in metabolic pathways.
- Receptor Modulation: The compound may bind to specific receptors, altering their activity and leading to downstream effects on cellular processes.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-(1H-Tetrazol-5-yl)-1H-pyrazole | Antimicrobial | Enzyme inhibition |
| 1H-1,2,3-Triazole derivatives | Anticancer | Apoptosis induction |
| N-Phenyl-1-(phenylsulfonyl)-triazole | Antiviral | NNRTI activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
